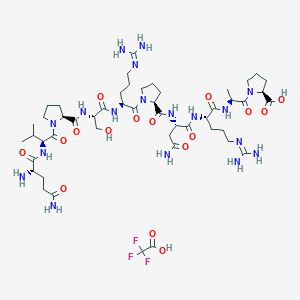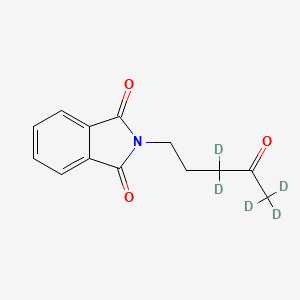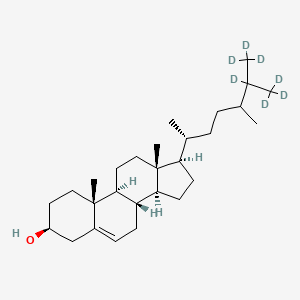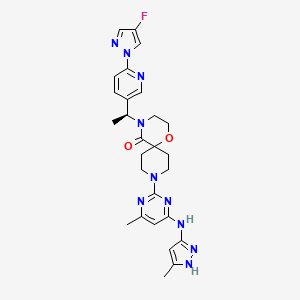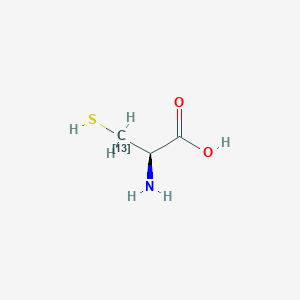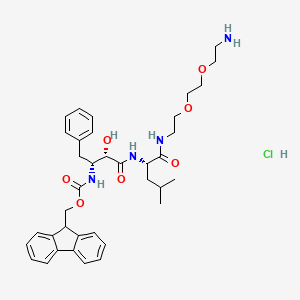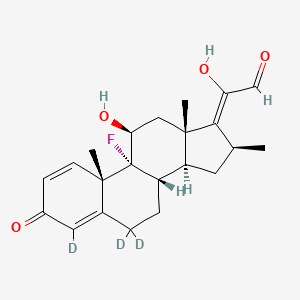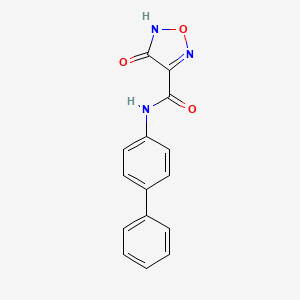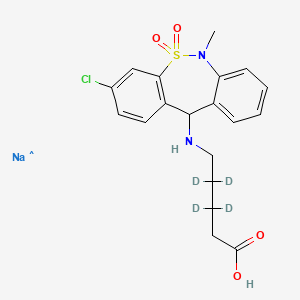
(8R,11R,12R,16RS)-Misoprostol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,11R,12R,16RS)-Misoprostol-d5 is a deuterated analogue of Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to trace the metabolic pathways and to study the pharmacokinetics of the compound. Misoprostol itself is widely known for its use in the prevention of gastric ulcers, induction of labor, and as an abortifacient.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,11R,12R,16RS)-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness, ensuring the compound is available for research and pharmaceutical applications.
化学反应分析
Types of Reactions
(8R,11R,12R,16RS)-Misoprostol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound
科学研究应用
(8R,11R,12R,16RS)-Misoprostol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s structure and properties.
Biology: Employed in metabolic studies to trace the compound’s pathways in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Misoprostol.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of (8R,11R,12R,16RS)-Misoprostol-d5 is similar to that of Misoprostol. It binds to prostaglandin receptors in the body, leading to various physiological effects. These effects include the inhibition of gastric acid secretion, stimulation of uterine contractions, and induction of labor. The deuterium labeling allows researchers to study the compound’s interactions with molecular targets and pathways in greater detail.
相似化合物的比较
Similar Compounds
Misoprostol: The non-deuterated form of (8R,11R,12R,16RS)-Misoprostol-d5.
Misoprostol Acid: A metabolite of Misoprostol.
Misoprostol Acid-d5: Another deuterated analogue of Misoprostol.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug development.
属性
分子式 |
C22H38O5 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
methyl 7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1/i2D3,14D2 |
InChI 键 |
OJLOPKGSLYJEMD-ZHGGQIFTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)(C([2H])([2H])CCC)O |
规范 SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


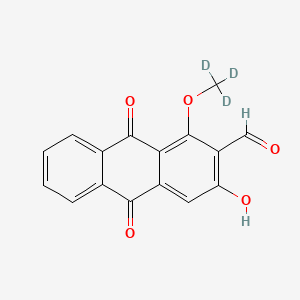
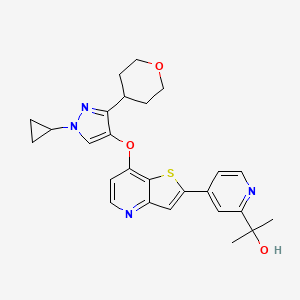

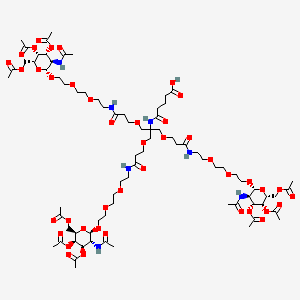
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
